molecular formula C20H22FN3O5S B2679491 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 872881-09-9

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2679491
CAS No.: 872881-09-9
M. Wt: 435.47
InChI Key: OZKZHQVNWYJJCB-UHFFFAOYSA-N
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Description

N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a sulfonamide-based compound featuring a 1,3-oxazinan ring substituted at position 3 with a benzenesulfonyl group and at position 2 with a methyl-linked ethanediamide backbone. The ethanediamide moiety is further substituted with a 4-fluorobenzyl group.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c21-16-9-7-15(8-10-16)13-22-19(25)20(26)23-14-18-24(11-4-12-29-18)30(27,28)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZHQVNWYJJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The benzenesulfonyl group is introduced through sulfonylation reactions, while the fluorophenyl group is added via nucleophilic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to inhibit enzyme activity by binding to the active site, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The oxazinan ring provides structural stability and facilitates interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to three analogs (Table 1) with modifications in the sulfonyl group and ethanediamide substituents:

Table 1. Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Sulfonyl Group Ethanediamide Substituent Reference
Target Compound C₂₀H₂₃FN₃O₅S 436.48 Benzenesulfonyl 4-Fluorobenzyl -
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide C₂₂H₂₆FN₃O₆S 479.52 4-Fluorophenylsulfonyl 2-(2-Methoxyphenyl)ethyl
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C₂₃H₂₆FN₃O₆S 515.54 4-Fluoro-2-methylphenylsulfonyl 2-Methoxybenzyl
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 4-Fluorobenzenesulfonyl 2-Methylpropyl
Key Observations:

Sulfonyl Group Modifications: The target compound’s benzenesulfonyl group lacks fluorine, distinguishing it from analogs with 4-fluorophenylsulfonyl () or 4-fluoro-2-methylphenylsulfonyl (). This difference impacts electronic properties (e.g., electron-withdrawing effects) and steric bulk.

Ethanediamide Substituents :

  • The 4-fluorobenzyl group in the target compound is less polar than the 2-methoxyphenylethyl () or 2-methoxybenzyl () groups, which contain ether oxygen atoms. This may influence solubility and membrane permeability.
  • The 2-methylpropyl substituent in is a compact alkyl chain, offering higher lipophilicity compared to aromatic substituents.

Molecular Weight Trends :

  • The target compound (436.48 g/mol) is lighter than (479.52 g/mol) and (515.54 g/mol) due to the absence of methoxy groups and a smaller sulfonyl substituent.

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, with CAS Number 872881-09-9, is a complex organic compound notable for its diverse biological activities. The compound features an oxazinan ring and a benzenesulfonyl group, which contribute to its pharmacological profile. This article explores the biological activity of this compound, focusing on its antibacterial and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H30N4O6SC_{20}H_{30}N_{4}O_{6}S with a molecular weight of 454.5 g/mol. The structural characteristics include:

Property Details
Molecular Formula C20H30N4O6S
Molecular Weight 454.5 g/mol
CAS Number 872881-09-9

The presence of the 4-fluorophenyl group enhances its interaction with biological targets, suggesting potential therapeutic applications in drug design.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, research focusing on related oxazine derivatives has demonstrated their effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii.

In a primary antimicrobial screening, several compounds showed moderate to excellent growth inhibition against these pathogens:

Compound Target Bacteria MIC (μg/mL) Growth Inhibition (%)
Compound 17Staphylococcus aureus299.4
Compound 18Acinetobacter baumannii1698.2

These findings suggest that structural modifications can significantly enhance antibacterial activity, with specific substitutions on the aromatic rings being particularly beneficial.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group is known for forming strong interactions with active sites in proteins, while the oxazinan structure contributes additional binding interactions.

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